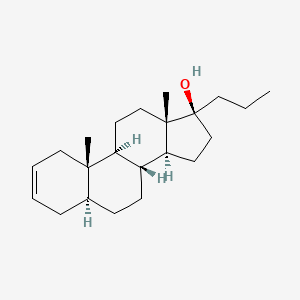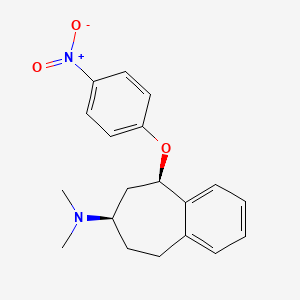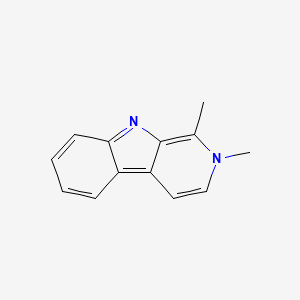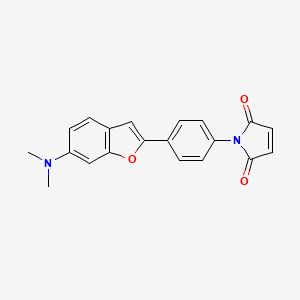
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
描述
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a maleimide derivative that can be synthesized through a variety of methods.
科学研究应用
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is as a protein kinase inhibitor. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to inhibit a variety of protein kinases, including JNK, ERK, and p38 MAPK. Inhibition of these kinases has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been studied for its potential applications in the treatment of diabetes, obesity, and cardiovascular disease.
作用机制
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide exerts its effects by binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting kinase activity. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a high degree of selectivity for certain kinases, which makes it an attractive tool for studying the functions of specific kinases in biological systems.
生化和生理效应
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has a variety of biochemical and physiological effects. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells, which suggests that it may have potential applications in the treatment of diabetes and obesity. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its high degree of selectivity for certain protein kinases. This makes it an attractive tool for studying the functions of specific kinases in biological systems. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its relatively high cost compared to other protein kinase inhibitors.
未来方向
There are several future directions for the study of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide. One direction is the development of more selective and potent N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide analogs for use in scientific research. Another direction is the investigation of the potential therapeutic applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Finally, the elucidation of the signaling pathways and molecular mechanisms underlying the effects of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide on protein kinases will be an important area of future research.
Conclusion
In conclusion, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is a synthetic compound that has potential applications in scientific research. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods and has been shown to inhibit a variety of protein kinases. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has several advantages and limitations for use in lab experiments, and there are several future directions for its study.
合成方法
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods. One method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-aminophenylmaleimide in the presence of a coupling agent. Another method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-bromoaniline in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with maleic anhydride. Both methods yield N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide with high purity and yield.
属性
IUPAC Name |
1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNRLOLSDAAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143702 | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
CAS RN |
101046-20-2 | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



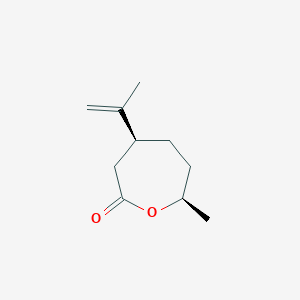
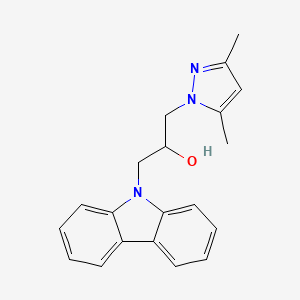
![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)
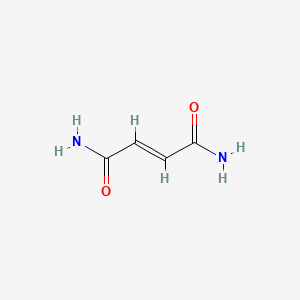
![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)
![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)

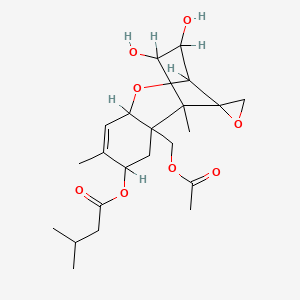

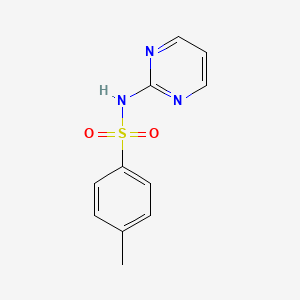
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)
